6-Sulfanylnicotinonitrile

SERS pH sensor nanoprobe

6-Sulfanylnicotinonitrile (CAS 27885-58-1) is a critical bifunctional building block featuring a nucleophilic thiol at the 2-position and a nitrile at the 5-position of the pyridine ring. With a LogP of 1.72, it offers superior lipophilicity compared to its 6-chloro analog (LogP 0.63), enhancing cell permeability in lead compounds. This compound is the optimal Raman reporter for SERS-based pH nanosensors targeting acidic tumor microenvironments (pH 4–7), delivering a linear response profile unmatched by alternatives like 4-MBA (pH 6.5–9.5). Its orthogonal thiol and nitrile handles enable efficient library generation for SAR campaigns. Available in high purity with full analytical QC support.

Molecular Formula C6H4N2S
Molecular Weight 136.18 g/mol
CAS No. 27885-58-1
Cat. No. B1355913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Sulfanylnicotinonitrile
CAS27885-58-1
Molecular FormulaC6H4N2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1=CC(=S)NC=C1C#N
InChIInChI=1S/C6H4N2S/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9)
InChIKeyLZYRRRJMTSOOJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Sulfanylnicotinonitrile (CAS 27885-58-1): Key Physicochemical and Sourcing Baseline


6-Sulfanylnicotinonitrile (CAS 27885-58-1), also known as 6-mercaptonicotinonitrile or 5-cyano-2-mercaptopyridine, is a pyridine derivative with the molecular formula C₆H₄N₂S and a molecular weight of 136.17 g/mol . It exists as a solid with a reported melting point in the range of 242–244 °C and a predicted density of 1.32±0.1 g/cm³ . The compound features a sulfanyl (-SH) group at the 2-position and a nitrile (-CN) group at the 5-position of the pyridine ring, which underpins its utility as a bifunctional building block and a pH-sensitive SERS reporter [1].

6-Sulfanylnicotinonitrile Substitution Risks: Why In-Class Analogs Do Not Guarantee Equivalent Performance


Substituting 6-Sulfanylnicotinonitrile with other mercaptopyridine or nicotinonitrile derivatives is scientifically unsound without explicit re-validation. The precise positioning of the thiol and nitrile groups dictates its distinct reactivity and physicochemical properties, which are not interchangeable. For instance, 6-chloronicotinonitrile, a common synthetic precursor, exhibits a drastically different LogP (0.63) compared to 6-sulfanylnicotinonitrile (1.72) , indicating a significant shift in lipophilicity that would alter its behavior in biological or material systems. Furthermore, in specialized applications like SERS-based pH sensing, the specific electron-donating properties of the sulfanyl group, coupled with the nitrile reporter, yield a unique linear response profile (pH 4–7) [1] that other analogs like 4-mercaptobenzoic acid cannot replicate, as they operate in a different linear range (pH 6.5–9.5) [2]. Such performance metrics cannot be assumed to carry over to closely related structures.

6-Sulfanylnicotinonitrile (27885-58-1) Differentiated Performance: Quantitative Evidence vs. Key Comparators


6-Sulfanylnicotinonitrile pH-Sensing SERS Probe: Linear Response Range vs. 4-Mercaptobenzoic Acid

6-Sulfanylnicotinonitrile (6-MPN) serves as a highly effective pH-responsive Raman reporter for Surface-Enhanced Raman Scattering (SERS) probes, demonstrating a linear correlation between its peak-strength ratio (1589 cm⁻¹ / 2240 cm⁻¹) and pH within a distinct acidic range [1]. This performance profile is differentiated from the widely used alternative, 4-mercaptobenzoic acid (4-MBA), which operates in a more basic linear range [2].

SERS pH sensor nanoprobe

6-Sulfanylnicotinonitrile Lipophilicity (LogP/LogD) vs. 6-Chloronicotinonitrile

The physicochemical profile of 6-Sulfanylnicotinonitrile is substantially more lipophilic than its chlorinated analog, 6-chloronicotinonitrile. This difference is quantitatively captured by the LogP values and is further reflected in the pH-dependent distribution coefficients (LogD) .

Lipophilicity LogP LogD

6-Sulfanylnicotinonitrile: Validated Building Block with Certified Purity and Analytical QC

For procurement and experimental reproducibility, the availability of 6-Sulfanylnicotinonitrile with validated purity and comprehensive analytical quality control (QC) documentation is a critical differentiator. Reputable suppliers offer the compound with standard purities of 96% or higher, accompanied by batch-specific QC data including NMR, HPLC, and GC analyses .

Building Block Purity Analytical QC

6-Sulfanylnicotinonitrile (27885-58-1): Optimal Application Scenarios Based on Evidence


Development of Acidic Microenvironment SERS pH Nanoprobes

This compound is the optimal Raman reporter for constructing SERS-based pH nanosensors designed for acidic environments (pH 4–7). As demonstrated by Zhou et al., immobilizing 6-MPN onto urchin-shaped gold nanoparticles yields a probe with a linear SERS response in this specific pH range, which is characteristic of tumor microenvironments [1]. Researchers should prioritize this compound over alternatives like 4-MBA when developing probes for oncology research or intracellular pH monitoring in acidic organelles, as 4-MBA's linear response range (pH 6.5–9.5) is better suited for physiological or basic conditions [2].

Medicinal Chemistry Synthesis of Lipophilic Pyridine Scaffolds

In medicinal chemistry, 6-Sulfanylnicotinonitrile is a strategic building block for introducing a moderately lipophilic (LogP 1.72) pyridine-thiol moiety into lead compounds . This is particularly valuable when compared to its less lipophilic chloro-precursor (LogP 0.63) , which may not provide the desired cell permeability or target engagement. The compound's bifunctional nature (thiol and nitrile) allows for orthogonal diversification, enabling efficient generation of compound libraries for structure-activity relationship (SAR) studies. Its reliable commercial availability with high purity (≥96%) and full analytical QC support ensures that medicinal chemistry campaigns can proceed with confidence in reagent identity and reproducibility .

Organic Synthesis: Nucleophilic Building Block for Heterocycle Formation

The thiol group in 6-Sulfanylnicotinonitrile provides a strong nucleophilic handle for a variety of organic transformations, including alkylation, arylation, and conjugate addition reactions. This makes it a versatile intermediate for synthesizing complex thioether-containing heterocycles. Its utility as a key starting material is supported by its commercial availability as a high-purity building block . Its distinct physicochemical profile, including a higher LogP compared to the 6-chloro analog , can also influence reaction kinetics and product isolation, making it a preferred choice when a more hydrophobic product is desired.

Technical Documentation Hub

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